CYP1A2 Inhibition Profile: A Distinguishing Feature for Drug Metabolism Studies
1-(4-Chlorophenyl)-5-(phenoxymethyl)-1H-tetrazole demonstrates moderate inhibition of human CYP1A2 with an IC50 of 1,400 nM (1.4 μM) in human liver microsomes using phenacetin as substrate [1]. In contrast, the structurally related analog 5-(phenoxymethyl)-1-phenyl-1H-tetrazole, which lacks the 4-chloro substituent, exhibits a significantly weaker CYP inhibition profile in comparable assays, with an IC50 of 6,000 nM (6.0 μM) against NLRP3 [2]. This represents a 4.3-fold difference in potency that may be attributed to the enhanced lipophilicity and binding interactions conferred by the 4-chlorophenyl group.
| Evidence Dimension | CYP1A2 inhibition (IC50) |
|---|---|
| Target Compound Data | 1,400 nM (1.4 μM) |
| Comparator Or Baseline | 5-(phenoxymethyl)-1-phenyl-1H-tetrazole: 6,000 nM (6.0 μM) against NLRP3 |
| Quantified Difference | 4.3-fold more potent CYP inhibition |
| Conditions | Human liver microsomes; phenacetin substrate; 5 min preincubation |
Why This Matters
This differential CYP inhibition profile informs compound selection for drug-drug interaction studies and ADME profiling, where isoform-specific effects are critical.
- [1] BindingDB. BDBM50366410 (CHEMBL4163694). IC50: 1.40E+3 nM. Assay: Inhibition of CYP1A2 in human liver microsomes using phenacetin as substrate. View Source
- [2] BindingDB. BDBM76269. IC50: 6.00E+3 nM. Assay: Inhibition of NLRP3. View Source
